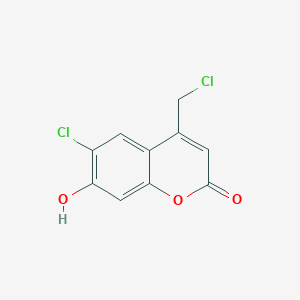

6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one

Description

6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is a substituted coumarin derivative characterized by a chloro group at position 6, a chloromethyl group at position 4, and a hydroxyl group at position 6. Its molecular formula is C₁₀H₆Cl₂O₃ (MW: 245.06 g/mol) . The compound is commercially available, with suppliers such as Crysdot and Alichem offering it at prices ranging from $568.88 to $1,697.85 per 1–5 grams, indicating its accessibility for research . Key spectral data includes a singlet at δ 4.97 ppm (CH₂Cl) and δ 7.84 ppm (H-5) in ¹H NMR, confirming its structural features . Predicted collision cross-section (CCS) values for mass spectrometry analysis are provided, such as 176.3 Ų for [M+H]⁺, aiding in analytical identification .

Properties

IUPAC Name |

6-chloro-4-(chloromethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O3/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZNLSFVNVBNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one typically involves the chlorination of 7-hydroxy-2H-chromen-2-one derivatives. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with thionyl chloride to introduce the chloro substituent at the 6-position. The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to modify the chromenone core or the substituents.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or methanol.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Derivatives with different functional groups replacing the chloro or chloromethyl groups.

Oxidation: Formation of 6-chloro-4-(formyl)-7-hydroxy-2H-chromen-2-one.

Reduction: Formation of reduced chromenone derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. In vitro studies have demonstrated that this compound can effectively target Mycobacterium tuberculosis, with an IC50 value indicating significant antibacterial activity .

1.2 Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects against cancer cell lines. Studies reveal that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent . The mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.

1.3 P-glycoprotein Inhibition

This compound acts as an inhibitor of P-glycoprotein-mediated efflux, which is critical in overcoming drug resistance in cancer stem cells. This property enhances the efficacy of chemotherapeutic agents like paclitaxel by preventing their expulsion from cancer cells .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown potent inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's . The IC50 value for AChE inhibition suggests that it may be comparable to established inhibitors used in clinical settings.

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly alter its potency against different biological targets, which can be explored through systematic modifications of the chromenone structure .

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial properties against multiple strains of bacteria and fungi, demonstrating effective inhibition comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro assays showed that this compound selectively targets cancer cells, with minimal effects on normal cell lines, suggesting a therapeutic window for cancer treatment .

- Enzyme Inhibition Profiles : Detailed analyses indicated that the compound inhibits AChE effectively, which could lead to further research into its potential as a treatment for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and chloromethyl groups can participate in covalent bonding or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Selected Coumarin Derivatives

Key Observations

Position 4 Substituents

- Compared to methyl (CH₃) in XZZ , the chloromethyl group increases molecular weight by ~34.45 g/mol and may improve metabolic stability due to chlorine’s bioisosteric effects .

- Phenyl (Ph) : In ’s compound, the phenyl group at position 4 increases hydrophobicity (logP) and may enhance membrane permeability .

Position 6 Substituents

- Chloro (Cl): Common in the target compound and XZZ, this electron-withdrawing group stabilizes the chromenone ring and may influence π-π stacking in biological targets .

- Amino-Benzyl Groups: In and , amino-linked substituents at position 6 confer antimicrobial and antitumor activities, likely through hydrogen bonding and interactions with enzymes like topoisomerases .

Position 7 Substituents

Physicochemical Properties

- Lipophilicity : Chlorine and chloromethyl groups increase logP compared to methyl or hydroxyl substituents, impacting solubility and pharmacokinetics .

Biological Activity

6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are derivatives of coumarin. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and agriculture. The unique structural features, including chlorine substituents and a hydroxyl group, enhance its reactivity and biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 257.11 g/mol. Its structure includes a chromenone backbone with both chloromethyl and hydroxyl groups, which contribute to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that poly-substitution of ring A in coumarin derivatives enhances antioxidant activity, suggesting that this compound may also possess similar capabilities .

Anti-HIV Activity

The structure-activity relationship (SAR) studies on coumarin derivatives have revealed that certain modifications can lead to enhanced anti-HIV activity. While specific data for this compound is limited, related compounds have shown moderate inhibitory effects against HIV strains, indicating potential therapeutic applications in antiviral treatments .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) enzymes, particularly tumor-associated isoforms CA IX and XII. Compounds containing hydroxy-, chloro-, and chloromethyl-moieties have been investigated as potent inhibitors of these enzymes, suggesting that this compound may also exhibit similar inhibitory effects, contributing to its potential use in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The chloromethyl group enhances the compound's reactivity, allowing for diverse chemical transformations that may influence its mechanism of action at the molecular level.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Chloro-4-(chloromethyl)-7-hydroxychromen-2-one | 223420-30-2 | Hydroxy group enhances solubility and reactivity |

| 6-Chloro-4-(chloromethyl)-7-methylchromen-2-one | 41295-60-7 | Methyl substitution alters biological activity |

| 6-Chloro-4-(chloromethyl)coumarin | 484000-51-3 | Lacks ethyl group; different biological profile |

This table highlights the structural variations among compounds related to this compound and their respective biological activities.

Case Studies

- Antioxidant Activity : A study demonstrated that coumarin derivatives with hydroxyl substitutions exhibited enhanced radical scavenging activities. The presence of chlorine atoms was found to further improve these properties, suggesting that 6-chloro derivatives could be particularly effective .

- Anti-HIV Studies : In vitro studies on similar coumarin derivatives showed varying degrees of inhibition against HIV strains. Compounds with halogen substitutions at specific positions on the coumarin ring were noted for their increased antiviral potency .

- Tumor Inhibition : Research into the inhibition of carbonic anhydrase by hydroxycoumarins indicated that certain structural modifications could lead to improved inhibition rates against CA IX and XII, which are implicated in tumor progression .

Q & A

Q. What are the established synthetic routes for 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Pechmann condensation or modified coumarin derivatization. A common method involves reacting substituted phenols with β-keto esters in the presence of acidic catalysts (e.g., H₂SO₄ or POCl₃). For example, describes a solid-phase reaction using malonic acid and phenol derivatives with zinc chloride as a catalyst. Optimization may involve adjusting molar ratios (e.g., 1:1.2 phenol to β-keto ester), temperature (80–120°C), and reaction time (4–12 hours) to improve yield. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 10–12 ppm, broad singlet) and the chromen-2-one carbonyl carbon (δ 160–165 ppm). The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR and δ 40–45 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (OH stretch) confirm the chromenone scaffold .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M-Cl]⁺ fragments, with molecular ion peaks consistent with C₁₀H₇Cl₂O₃ (theoretical m/z 259.98) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl₃). Solubility can be enhanced via sonication (30–60 minutes) or using co-solvents like ethanol (10–20% v/v). Precipitation in aqueous buffers (pH >7) necessitates pH adjustment for bioactivity assays .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural conformations?

Single-crystal X-ray diffraction (SXRD) is critical for resolving ambiguities. For example, and report a dihedral angle of 12.5° between the chloromethyl group and the chromenone plane, which contradicts earlier DFT-predicted planar geometry. SHELXL refinement (using SHELX software) with high-resolution data (R-factor <0.05) confirms non-planarity due to steric hindrance . Mercury CSD 2.0 ( ) enables comparative analysis of packing motifs against analogous coumarins to validate deviations.

Q. What methodologies are recommended for analyzing conflicting bioactivity data in different studies?

Discrepancies in reported IC₅₀ values (e.g., cytotoxicity ranging from 5–50 µM) may arise from assay conditions (e.g., cell lines, incubation time). Standardize protocols using:

- Dose-response curves : 8-point dilutions with triplicate measurements.

- Positive controls : Doxorubicin for cytotoxicity or ascorbic acid for antioxidant assays.

- Statistical validation : ANOVA with post-hoc Tukey tests to identify outliers (p<0.05). highlights the need for purity verification (>95% by HPLC) to exclude confounding impurities .

Q. How can computational methods predict and explain reactivity differences at the chloromethyl site?

DFT calculations (e.g., Gaussian 16/B3LYP/6-311++G**) reveal electrophilic susceptibility at the chloromethyl group (partial charge: +0.35 e). Frontier molecular orbital analysis (HOMO-LUMO gap: 4.2 eV) suggests nucleophilic attack is favored. Molecular dynamics simulations (NAMD/VMD) model solvation effects, showing higher reactivity in DMSO than water due to enhanced chloride dissociation .

Q. What strategies mitigate degradation during long-term storage?

Degradation via hydrolysis of the chloromethyl group is minimized by:

- Storage conditions : -20°C in amber vials under argon.

- Stabilizers : Addition of 1% w/v ascorbic acid as an antioxidant.

- Lyophilization : Freeze-dried samples retain >90% integrity after 6 months (HPLC data) .

Methodological Notes

- Contradiction Management : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve peak overlaps .

- Crystallization : Use vapor diffusion with ethyl acetate/hexane (3:1) to grow diffraction-quality crystals .

- Bioassay Design : Include a chloromethyl-free analog (e.g., 4-methyl derivative) as a negative control to isolate the role of the chloromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.